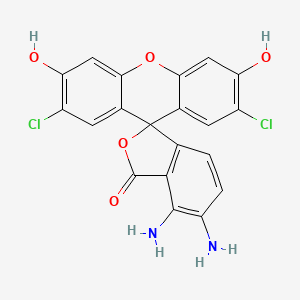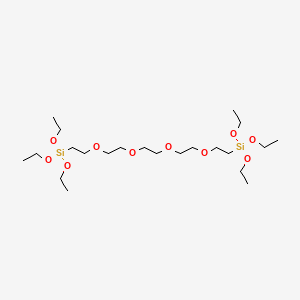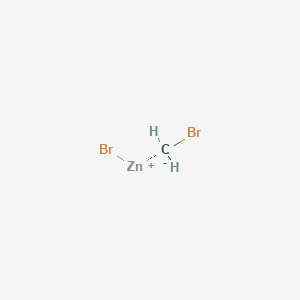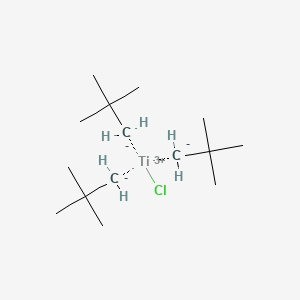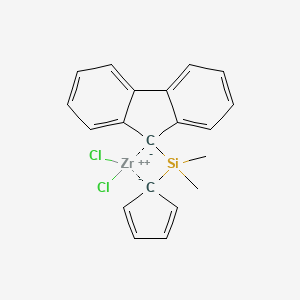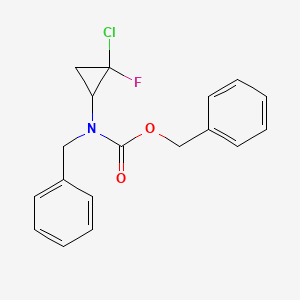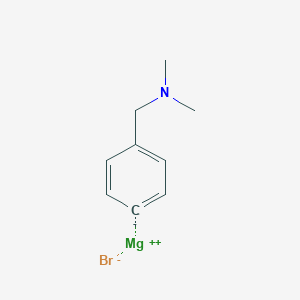
(4-Dimethylaminomethyl)phenylmagnesium bromide, 0.50 M in THF
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
(4-Dimethylaminomethyl)phenylmagnesium bromide, 0.50 M in THF, is used in a wide variety of scientific research applications. It is used in the synthesis of a wide range of organic compounds, including pharmaceuticals and other biologically active molecules. It is also used to synthesize polymers and other materials. In addition, it is used in the synthesis of peptides and proteins, as well as in the synthesis of complex molecules such as terpenes.
作用機序
Target of Action
As a grignard reagent, it is known to be highly reactive and can interact with a variety of functional groups, including carbonyl groups in aldehydes and ketones, to form new carbon-carbon bonds .
Mode of Action
(4-Dimethylaminomethyl)phenylmagnesium bromide, like other Grignard reagents, is a strong nucleophile and base . It can attack electrophilic carbon atoms that are present in polar bonds . For example, in the presence of a carbonyl group, the carbon-magnesium bond can break and the carbon can form a new bond with the carbonyl carbon, resulting in the addition of the (4-Dimethylaminomethyl)phenyl group to the molecule .
Biochemical Pathways
The compound’s ability to form new carbon-carbon bonds can potentially lead to the synthesis of a wide range of organic compounds .
Result of Action
The primary result of the action of (4-Dimethylaminomethyl)phenylmagnesium bromide is the formation of new carbon-carbon bonds . This can lead to the synthesis of a variety of organic compounds, depending on the other reactants present in the reaction .
Action Environment
The action of (4-Dimethylaminomethyl)phenylmagnesium bromide can be influenced by various environmental factors. For instance, Grignard reagents are known to be sensitive to moisture and air . They are typically prepared and used under anhydrous conditions to prevent reaction with water or oxygen . The temperature and solvent can also affect the reaction rate and product yield .
実験室実験の利点と制限
The advantages of using (4-Dimethylaminomethyl)phenylmagnesium bromide, 0.50 M in THF, in laboratory experiments include its high reactivity and its ability to form carbon-carbon bonds in organic synthesis. It is also relatively easy to handle and store in the laboratory. The main limitation is that it is a flammable liquid, and as such, it must be handled with care.
将来の方向性
For (4-Dimethylaminomethyl)phenylmagnesium bromide, 0.50 M in THF, include further research into its biochemical and physiological effects, as well as its potential therapeutic applications. Additionally, further research into its use in the synthesis of polymers and other materials could lead to new applications for this compound. Finally, further research could be conducted into the reaction mechanisms of this compound and its ability to form carbon-carbon bonds in organic synthesis.
合成法
The synthesis of (4-Dimethylaminomethyl)phenylmagnesium bromide, 0.50 M in THF, involves the reaction of magnesium bromide with 4-dimethylaminomethylphenyl bromide in tetrahydrofuran (THF). The reaction is carried out at room temperature, and the product is isolated in high yields. The reaction is typically carried out in a round-bottom flask equipped with a reflux condenser. The reaction mixture is heated to reflux for several hours, and the product is then isolated by filtration and purified by column chromatography.
特性
IUPAC Name |
magnesium;N,N-dimethyl-1-phenylmethanamine;bromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N.BrH.Mg/c1-10(2)8-9-6-4-3-5-7-9;;/h4-7H,8H2,1-2H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKXMIEQXWLWODE-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC=[C-]C=C1.[Mg+2].[Br-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrMgN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

